molecular formula C20H18NO5- B12363253 3,4-Morpholinedicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester

3,4-Morpholinedicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester

Katalognummer: B12363253
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: CJVIYWXADATNKP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R/S)-Fmoc-3-carboxymorpholine is a chemical compound that belongs to the family of morpholine derivatives. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the morpholine ring, with a carboxyl group at the third position. This compound is often used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and ease of removal under mild conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (R/S)-Fmoc-3-carboxymorpholine typically involves the reaction of morpholine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve room temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of (R/S)-Fmoc-3-carboxymorpholine follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of automated reactors, controlled temperature and pressure conditions, and efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(R/S)-Fmoc-3-carboxymorpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces alcohols. Substitution reactions result in the replacement of the Fmoc group with the desired functional group.

Wissenschaftliche Forschungsanwendungen

(R/S)-Fmoc-3-carboxymorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group in peptide synthesis, allowing for the selective protection and deprotection of amino groups.

    Biology: The compound is utilized in the synthesis of biologically active peptides and proteins.

    Medicine: It plays a role in the development of peptide-based drugs and therapeutic agents.

    Industry: (R/S)-Fmoc-3-carboxymorpholine is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (R/S)-Fmoc-3-carboxymorpholine involves its role as a protecting group in organic synthesis. The Fmoc group protects the nitrogen atom of the morpholine ring, preventing unwanted reactions during synthesis. The protecting group can be removed under mild conditions, typically using a base such as piperidine, to yield the free amine. This selective protection and deprotection mechanism is crucial in the stepwise synthesis of complex molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fmoc-protected amino acids: These compounds also contain the Fmoc protecting group and are used in peptide synthesis.

    Boc-protected amino acids: Similar to Fmoc-protected compounds but use the tert-butyloxycarbonyl (Boc) group as the protecting group.

    Cbz-protected amino acids: These compounds use the benzyloxycarbonyl (Cbz) group for protection.

Uniqueness

(R/S)-Fmoc-3-carboxymorpholine is unique due to its specific structure, which combines the stability of the Fmoc group with the reactivity of the morpholine ring. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are essential.

Eigenschaften

Molekularformel

C20H18NO5-

Molekulargewicht

352.4 g/mol

IUPAC-Name

4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylate

InChI

InChI=1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/p-1

InChI-Schlüssel

CJVIYWXADATNKP-UHFFFAOYSA-M

Kanonische SMILES

C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.